![molecular formula C21H22N2O2S B2665868 2-({5-[4-(Tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone CAS No. 477857-34-4](/img/structure/B2665868.png)

2-({5-[4-(Tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

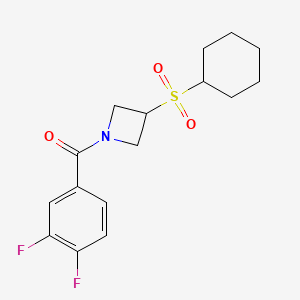

The compound is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound . It contains a 1,3,4-oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The ring is substituted with various groups including a tert-butyl group, a phenyl group, and a sulfanyl group attached to an ethanone group .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring, which is a five-membered ring with two nitrogen atoms, two carbon atoms, and one oxygen atom . The ring is substituted with a tert-butyl group, a phenyl group, and a sulfanyl group attached to an ethanone group .科学的研究の応用

Synthesis and Characterization

The synthesis and characterization of compounds related to 2-({5-[4-(Tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone demonstrate the chemical's versatile nature. Novel heterocyclic compounds, including those with 1,3,4-oxadiazole rings, have been synthesized using standard methods. These compounds have been characterized through various techniques such as FTIR spectrum, solution growth technique for crystal growth, single crystal XRD, UV-visible, and Thermal analysis, revealing their potential for further scientific exploration (C. Shruthi et al., 2019).

Antimicrobial and Antituberculosis Activity

Compounds incorporating the 1,3,4-oxadiazole motif, similar to this compound, have demonstrated promising in vitro antituberculosis and cytotoxicity properties. The synthesis of 3-heteroarylthioquinoline derivatives has shown significant activity against Mycobacterium tuberculosis, with specific derivatives exhibiting minimal cytotoxic effects against mouse fibroblasts, highlighting their potential as therapeutic agents (Selvam Chitra et al., 2011).

Fungicidal Activity

The fungicidal activity of compounds structurally related to this compound has been explored through the synthesis of novel (Z)-1-tert-butyl and (1Z, 3Z)-4,4-dimethyl derivatives. These compounds exhibit moderate to good fungicidal activities against pathogens like Fusarium oxysporum and Cercospora arachidicola Hori, suggesting their use in agricultural applications (H. Mao et al., 2012).

Corrosion Inhibition

Research into the corrosion inhibition properties of 1,3,4-oxadiazole derivatives has demonstrated their effectiveness in protecting mild steel in sulfuric acid environments. This highlights a potential application in the field of materials science, specifically in the prevention of corrosion in industrial settings (P. Ammal et al., 2018).

HIV-1 Replication Inhibitors

N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, structurally related to the compound , have been identified as potent inhibitors of HIV-1 replication. Initial biological studies have pinpointed derivatives showing promising activity against HIV-1, underscoring the potential of such compounds in antiviral therapy (Zhiping Che et al., 2015).

特性

IUPAC Name |

2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-14-5-7-15(8-6-14)18(24)13-26-20-23-22-19(25-20)16-9-11-17(12-10-16)21(2,3)4/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYCAFKRZMNFIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2665785.png)

![2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2665787.png)

![2-(Bromomethyl)-6,6-difluorospiro[2.5]octane](/img/structure/B2665789.png)

![N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2665791.png)

![N-(2-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2665792.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2665795.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide](/img/structure/B2665800.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2665802.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2665803.png)